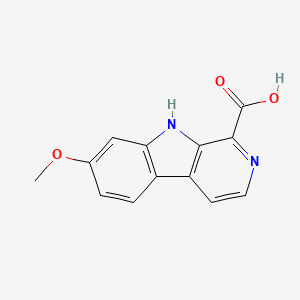![molecular formula C11H12FN3O2 B7829084 (Z)-2-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]-N'-HYDROXYETHANIMIDAMIDE](/img/structure/B7829084.png)
(Z)-2-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]-N'-HYDROXYETHANIMIDAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-N’~1~-hydroxyethanimidamide is a synthetic compound characterized by the presence of a fluorophenyl group, an isoxazole ring, and a hydroxyethanimidamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-N’~1~-hydroxyethanimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Formation of the Hydroxyethanimidamide Moiety: This step involves the reaction of an appropriate amine with an aldehyde, followed by oxidation to form the hydroxyethanimidamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
2-[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-N’~1~-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethanimidamide moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the isoxazole ring, leading to the formation of dihydro derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
科学研究应用
2-[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-N’~1~-hydroxyethanimidamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional groups.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic targets.
作用机制
The mechanism of action of 2-[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-N’~1~-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction is facilitated by the presence of the fluorophenyl group and the hydroxyethanimidamide moiety, which enhance binding affinity and specificity .
相似化合物的比较
Similar Compounds
1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one: This compound shares the fluorophenyl group but differs in its overall structure and functional groups.
4-(5-benzyl-3-(4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N’-hydroxy-2-nitrobenzimidamide: Similar in having a fluorophenyl group and a hydroxyethanimidamide moiety, but with different ring structures.
Uniqueness
2-[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-N’~1~-hydroxyethanimidamide is unique due to its combination of an isoxazole ring and a hydroxyethanimidamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c12-8-3-1-7(2-4-8)10-5-9(17-15-10)6-11(13)14-16/h1-4,9,16H,5-6H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGBNHKZDIPDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)F)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(ON=C1C2=CC=C(C=C2)F)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
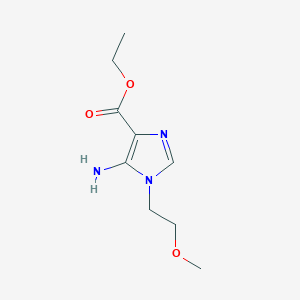
![[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B7829015.png)
![2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamide](/img/structure/B7829023.png)
![methyl N-[2,4-difluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B7829047.png)
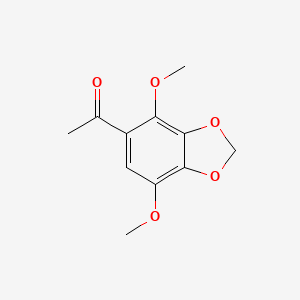
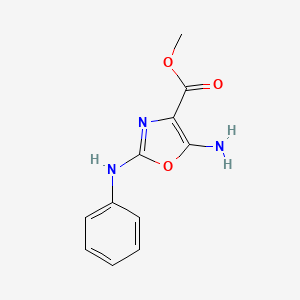
![4-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]butanoic acid](/img/structure/B7829058.png)
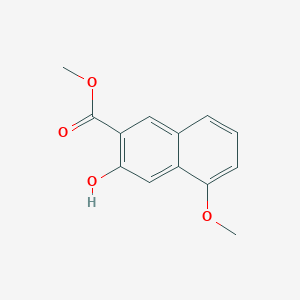
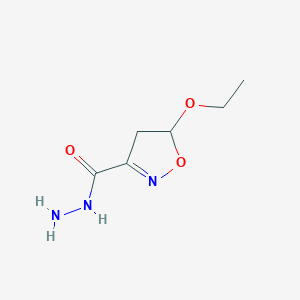
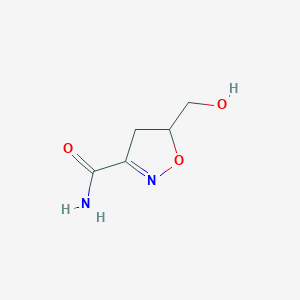
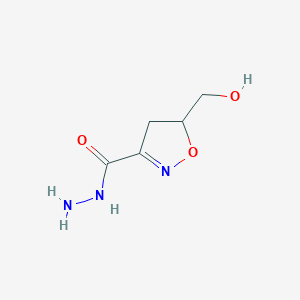
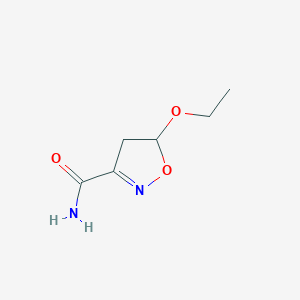
![[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B7829104.png)
